
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine est un composé chiral présentant un intérêt significatif dans le domaine de la chimie organique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pipéridine substitué par des groupes benzyle, méthyle et phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une méthode courante implique l'utilisation de catalyseurs chiraux pour induire la stéréochimie souhaitée. Les conditions réactionnelles comprennent souvent des températures contrôlées et l'utilisation de solvants tels que le dichlorométhane ou l'éthanol pour faciliter la réaction.
Méthodes de production industrielle
À l'échelle industrielle, la production de this compound peut impliquer l'utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants. Le processus peut également inclure des étapes de purification telles que la cristallisation ou la chromatographie pour isoler l'énantiomère souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction: Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire des doubles liaisons.
Substitution: Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Oxydation: Les réactifs courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Les réactifs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution: Les réactifs courants comprennent les halogènes (par exemple, chlore, brome) et les nucléophiles (par exemple, hydroxyde, cyanure).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie: Il est étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines et les acides nucléiques.
Médecine: Il est étudié pour ses effets thérapeutiques potentiels, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie: Il est utilisé dans la production de produits chimiques fins et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et du contexte spécifiques de son utilisation.
Applications De Recherche Scientifique
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,4R)-1-benzyl-2-methyl-4-phenylpiperidine
- (2R,4S)-1-benzyl-2-methyl-4-phenylpiperidine
- (2R,4R)-1-benzyl-2-methyl-4-phenylpiperidine
Unicité
La configuration (2S,4S) de 1-benzyl-2-methyl-4-phenylpiperidine lui confère des propriétés stéréochimiques uniques qui peuvent influencer sa réactivité et ses interactions avec d'autres molécules. Cela le rend distinct de ses stéréoisomères, qui peuvent avoir des propriétés chimiques et biologiques différentes.
Propriétés
Numéro CAS |
921199-72-6 |
|---|---|
Formule moléculaire |
C19H23N |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine |
InChI |
InChI=1S/C19H23N/c1-16-14-19(18-10-6-3-7-11-18)12-13-20(16)15-17-8-4-2-5-9-17/h2-11,16,19H,12-15H2,1H3/t16-,19-/m0/s1 |
Clé InChI |
BALBBEQCXYERNJ-LPHOPBHVSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1CC(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)


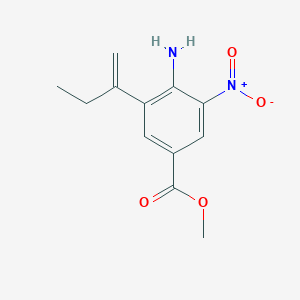
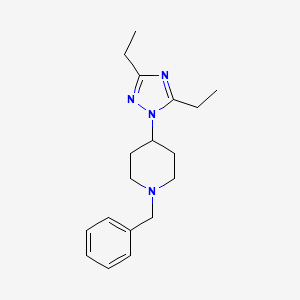
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
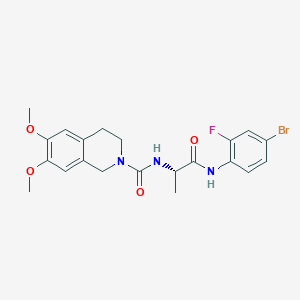
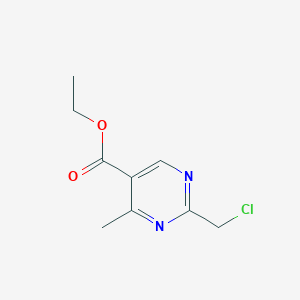
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
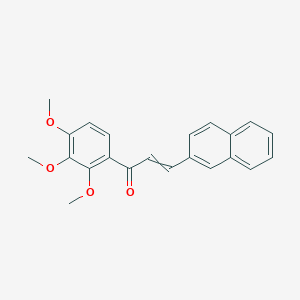
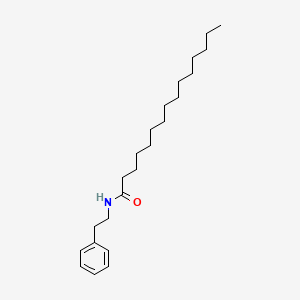
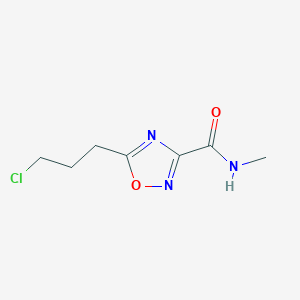

![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
